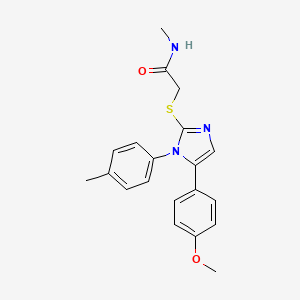

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

CAS No.: 1207042-36-1

Cat. No.: VC4390467

Molecular Formula: C20H21N3O2S

Molecular Weight: 367.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207042-36-1 |

|---|---|

| Molecular Formula | C20H21N3O2S |

| Molecular Weight | 367.47 |

| IUPAC Name | 2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |

| Standard InChI | InChI=1S/C20H21N3O2S/c1-14-4-8-16(9-5-14)23-18(15-6-10-17(25-3)11-7-15)12-22-20(23)26-13-19(24)21-2/h4-12H,13H2,1-3H3,(H,21,24) |

| Standard InChI Key | ZSQIXWKIMNLCQN-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC)C3=CC=C(C=C3)OC |

Introduction

Synthesis

The synthesis of compounds similar to 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions:

-

Formation of the Imidazole Ring: This step often requires careful control of reaction conditions to ensure the correct formation of the imidazole structure.

-

Introduction of Substituents: Methoxyphenyl and p-tolyl groups are introduced into the imidazole ring.

-

Establishment of the Thioether Linkage: A nucleophilic substitution reaction is used to form the thioether bond.

-

Introduction of the Acetamide Group: An amidation reaction is performed to attach the acetamide moiety.

Potential Applications

-

Medicinal Chemistry: The presence of an imidazole ring and thioether linkage suggests potential interactions with biological targets, such as enzymes and receptors, which could be beneficial in drug design.

-

Infectious Diseases: The structural features of this compound may position it as a candidate for treating infectious diseases, although specific studies are needed to validate these applications.

Research Findings and Data

| Compound | Biological Activity | Reference |

|---|---|---|

| Substituted Imidazoles | Diverse biological activities, including anticancer effects | |

| Imidazole Derivatives | Potential antiviral or antibacterial properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume